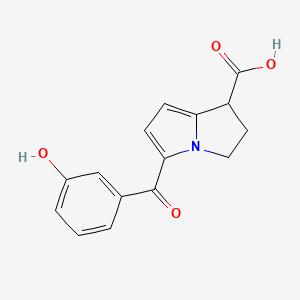
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is a complex organic compound that features a pyrrolizine ring system substituted with a hydroxybenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-hydroxybenzoyl chloride, which can be synthesized from 3-hydroxybenzoic acid through a reaction with thionyl chloride . This intermediate is then reacted with a suitable pyrrolizine derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(3-Ketobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.
Reduction: Formation of 5-(3-Hydroxybenzyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolizine ring system can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzoic acid: A simpler compound with similar functional groups but lacking the pyrrolizine ring.
2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid: Lacks the hydroxybenzoyl group but shares the pyrrolizine ring system.
5-(3-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is unique due to the combination of the hydroxybenzoyl group and the pyrrolizine ring system, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
CAS No. |
96327-42-3 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-(3-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-2-9(8-10)14(18)13-5-4-12-11(15(19)20)6-7-16(12)13/h1-5,8,11,17H,6-7H2,(H,19,20) |
InChI Key |
UWZMVFOQEGRQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC(=CC=C3)O)C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


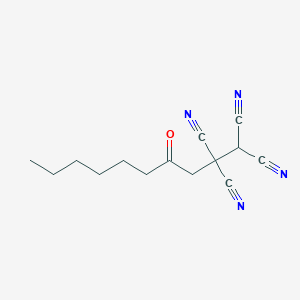
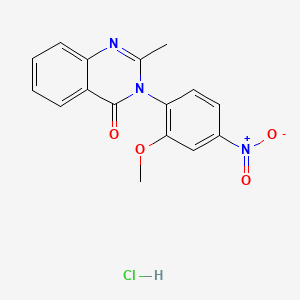
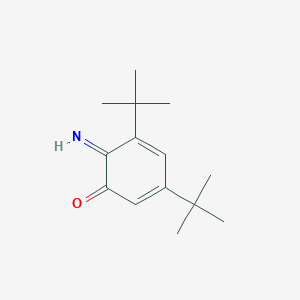
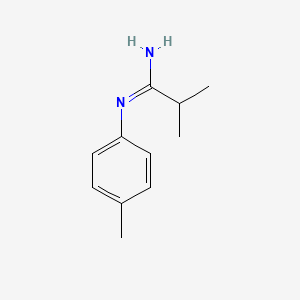
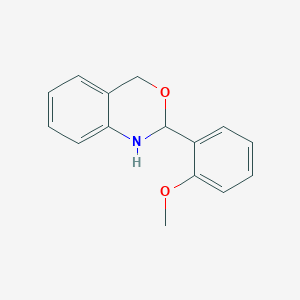
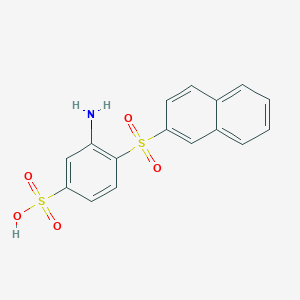
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
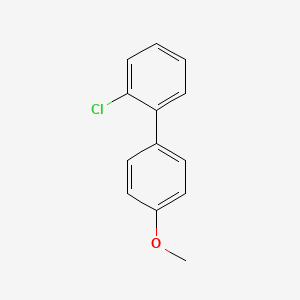
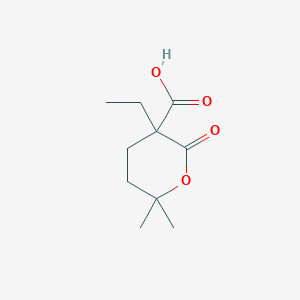
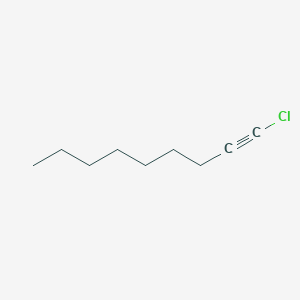
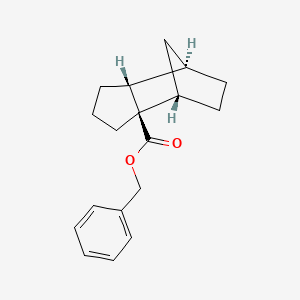


![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
